Cas no 2287267-75-6 (1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane)

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane is a structurally unique bicyclic compound featuring a chloromethyl group and a 2,6-difluorobenzyl substituent. Its rigid [1.1.1]bicyclopentane scaffold imparts high steric constraint, making it valuable in medicinal chemistry for modifying pharmacokinetic properties or enhancing target binding. The chloromethyl group offers reactivity for further functionalization, while the difluorophenyl moiety contributes to electronic and steric effects, potentially improving metabolic stability. This compound is particularly useful in the synthesis of bioisosteres or as an intermediate in drug discovery, where its distinct geometry can influence molecular interactions. Its balanced lipophilicity and modular reactivity make it a versatile building block for pharmaceutical applications.
1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane structure
2287267-75-6 structure
Product name:1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
CAS No:2287267-75-6
MF:C13H13ClF2
Molecular Weight:242.692129850388
CID:5916594
PubChem ID:137945180

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane 化学的及び物理的性質

名前と識別子

    • EN300-6760865
    • 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
    • 2287267-75-6
    • インチ: 1S/C13H13ClF2/c14-8-13-5-12(6-13,7-13)4-9-10(15)2-1-3-11(9)16/h1-3H,4-8H2
    • InChIKey: MYTXXRWOTBKXQY-UHFFFAOYSA-N
    • SMILES: ClCC12CC(CC3C(=CC=CC=3F)F)(C1)C2

計算された属性

  • 精确分子量: 242.0673844g/mol
  • 同位素质量: 242.0673844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 0Ų

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6760865-1.0g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
1g
$3139.0 2023-05-30
Enamine
EN300-6760865-0.1g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
0.1g
$2762.0 2023-05-30
Enamine
EN300-6760865-0.25g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
0.25g
$2889.0 2023-05-30
Enamine
EN300-6760865-0.5g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
0.5g
$3014.0 2023-05-30
Enamine
EN300-6760865-5.0g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
5g
$9107.0 2023-05-30
Enamine
EN300-6760865-0.05g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
0.05g
$2637.0 2023-05-30
Enamine
EN300-6760865-10.0g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
10g
$13504.0 2023-05-30
Enamine
EN300-6760865-2.5g
1-(chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane
2287267-75-6
2.5g
$6155.0 2023-05-30

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane 関連文献

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentaneに関する追加情報

Introduction to 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane (CAS No. 2287267-75-6)

1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane (CAS No. 2287267-75-6) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of bicyclic structures, which are known for their rigidity and potential to enhance the pharmacological properties of drug candidates. The incorporation of a chloromethyl group and a 2,6-difluorophenyl substituent further adds to its complexity and functionality.

The chloromethyl group in 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane is a versatile functional group that can undergo various chemical reactions, such as nucleophilic substitution and elimination reactions. This makes it an attractive moiety for the synthesis of a wide range of derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties.

The 2,6-difluorophenyl substituent is another key feature of this compound. Fluorine atoms are known to modulate the electronic properties of aromatic rings, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of drug design, this can lead to enhanced potency and selectivity of the resulting compounds.

The bicyclo[1.1.1]pentane scaffold is a relatively recent addition to the arsenal of privileged structures in medicinal chemistry. Its unique three-dimensional architecture provides a rigid framework that can lock specific conformations, thereby enhancing the binding interactions with target proteins. This scaffold has been successfully employed in the development of various drug candidates, including those targeting G protein-coupled receptors (GPCRs) and kinases.

Recent studies have highlighted the potential applications of 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy agents. The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.

In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are critical for many biological processes and are often challenging targets due to their large and flat interaction surfaces. The rigid nature of the bicyclic core was found to be advantageous in stabilizing specific conformations that could effectively disrupt these interactions.

The synthetic accessibility of 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane has also been a subject of interest in recent literature. A robust and scalable synthetic route has been developed using modern synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs). These methods not only improve the efficiency and yield but also allow for the facile introduction of various functional groups at different positions on the molecule.

In terms of pharmacokinetic properties, preliminary studies have shown that compounds derived from 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane exhibit favorable absorption, distribution, metabolism, excretion (ADME) profiles. This is crucial for ensuring that these compounds can effectively reach their intended targets in vivo without being rapidly metabolized or eliminated by the body.

The safety profile of 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane has also been evaluated in preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys.

In conclusion, 1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane (CAS No. 2287267-75-6) represents a promising platform for the development of novel therapeutics across various disease areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and optimization in drug discovery programs.

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